N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(4-Methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a norbornane-like core (bicyclo[2.2.1]heptane) with a 3,3-dimethyl-2-oxo substitution and a 4-methoxyphenyl carboxamide group. The 4-methoxy group on the phenyl ring enhances solubility via its electron-donating properties, while the rigid bicyclic framework likely influences conformational stability and target binding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2)11-8-9-17(10-11,14(16)19)15(20)18-12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUPNEAAYWRJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo framework is efficiently constructed via a Diels-Alder reaction between cyclopentadiene and a substituted dienophile. For example, methyl acrylate reacts with cyclopentadiene under Lewis acid catalysis (e.g., BF₃·OEt₂) to yield bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Optimized Conditions :
Oxidation to Introduce the 2-Oxo Group
The secondary alcohol intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄):
Alternative oxidants like PCC (pyridinium chlorochromate) in DCM afford comparable yields (79%) with milder conditions.
Carboxamide Formation via Acylation
Synthesis of the Carboxylic Acid Intermediate
The bicycloheptane-1-carboxylic acid is prepared by hydrolysis of its methyl ester:
Amide Coupling with 4-Methoxyaniline
The acid is activated as an acyl chloride using SOCl₂, followed by reaction with 4-methoxyaniline:
Alternative Method : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF yields 85% product with reduced side reactions.
Stereochemical and Purity Considerations
Chiral Resolution
Racemic mixtures of the bicyclo core are resolved via chiral HPLC using a Chiralpak AD-H column (hexane/i-PrOH 90:10). The enantiomeric excess (ee) exceeds 98% for both (1R,2S) and (1S,2R) configurations.
Crystallization for Enhanced Purity
Recrystallization from ethyl acetate/hexane (1:3) removes residual diastereomers, achieving >99.5% purity (HPLC).
Scale-Up and Industrial Adaptations
Continuous Flow Synthesis
A microreactor system reduces reaction times for the Diels-Alder step from 12 hours to 15 minutes, maintaining 75% yield at 100 g scale.
Green Chemistry Approaches
Solvent-free conditions for the amide coupling step (using microwave irradiation at 100°C) improve atom economy (AE = 92%) and reduce waste.
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the endo configuration of the carboxamide group (CCDC deposition number: 2256789).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Cycloaddition: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical diversity.
Scientific Research Applications
N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Key Structural and Functional Insights
- 4-Methoxyphenyl Group : Provides moderate solubility and may engage in hydrophobic or π-π interactions. Replacing it with fluorine (e.g., CAS 727686-07-9) or heterocycles (e.g., benzothiazole) alters target selectivity and ADME properties.
- Oxygen incorporation (2-oxabicyclo) affects electronic properties.
- Biological Implications : Adamantane-thiadiazole hybrids (Compound 16) show promise in combinatorial therapies, while bis-carboxamide derivatives (CAS 1005069-03-3) may require formulation optimization for bioavailability.
Biological Activity
N-(4-Methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 622361-90-4) is a synthetic compound characterized by its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.35 g/mol. The compound features a methoxyphenyl group attached to a bicycloheptane core, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO3 |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 622361-90-4 |
| IUPAC Name | This compound |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar bicyclic structures can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
2. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties by modulating inflammatory pathways. It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
3. Neuroprotective Effects
Preliminary studies indicate that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation: It might interact with neurotransmitter receptors or other signaling pathways that mediate cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of a series of bicyclic amides on human cancer cell lines. The results indicated significant growth inhibition in breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and improve cell viability by decreasing reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
